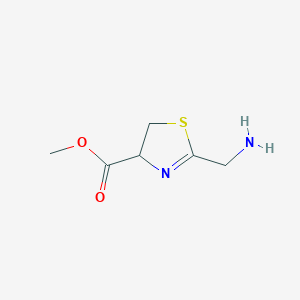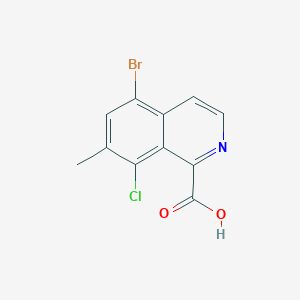
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the isoquinoline ring, along with a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 5-position of the isoquinoline ring.
Chlorination: Introduction of the chlorine atom at the 8-position.
Methylation: Introduction of the methyl group at the 7-position.
Carboxylation: Introduction of the carboxylic acid group at the 1-position.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Chlorination can be performed using chlorine gas or thionyl chloride. Methylation often involves the use of methyl iodide or dimethyl sulfate. Carboxylation can be achieved through the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or aldehyde.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms.
Major Products
Oxidation: Formation of 5-Bromo-8-chloro-7-carboxyisoquinoline-1-carboxylic acid.
Reduction: Formation of 5-Bromo-8-chloro-7-methylisoquinoline-1-methanol.
Substitution: Formation of derivatives with various functional groups replacing the halogens.
科学研究应用
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms and the carboxylic acid group can influence its binding affinity and specificity. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
5-Bromo-8-chloroisoquinoline-1-carboxylic acid: Lacks the methyl group at the 7-position.
8-Chloro-7-methylisoquinoline-1-carboxylic acid: Lacks the bromine atom at the 5-position.
5-Bromo-7-methylisoquinoline-1-carboxylic acid: Lacks the chlorine atom at the 8-position.
Uniqueness
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid is unique due to the specific combination of bromine, chlorine, and methyl substituents on the isoquinoline ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogues.
属性
分子式 |
C11H7BrClNO2 |
|---|---|
分子量 |
300.53 g/mol |
IUPAC 名称 |
5-bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO2/c1-5-4-7(12)6-2-3-14-10(11(15)16)8(6)9(5)13/h2-4H,1H3,(H,15,16) |
InChI 键 |
YWXCPMXEROZQCK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=CN=C(C2=C1Cl)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-(Carboxymethyl)furan-2-yl]benzoic acid](/img/structure/B13217860.png)
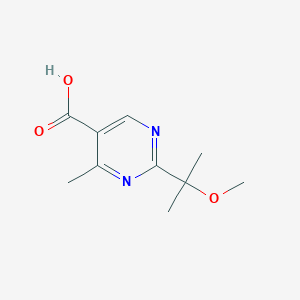

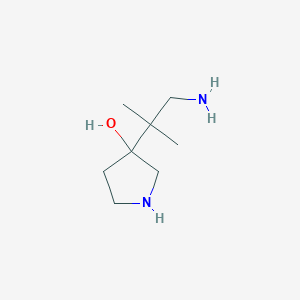
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)
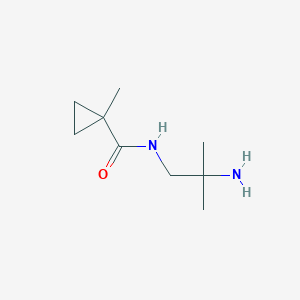

![7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13217898.png)
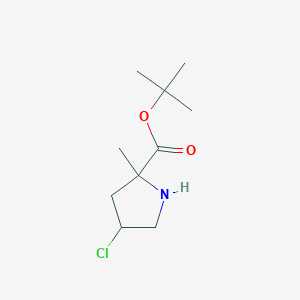
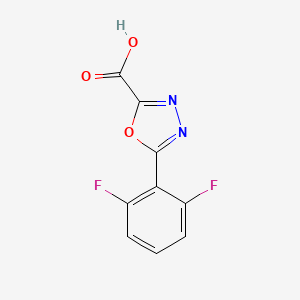
![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)

